Acetanilide, 4'-chloro-2'-(o-chlorobenzoyl)-2-(2-(diethylamino)acetamido)-N-methyl-

Beschreibung

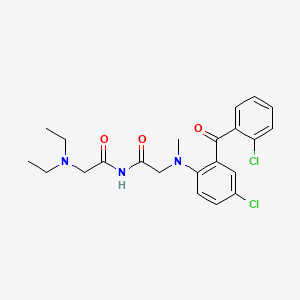

Chemical Structure and Properties The compound Acetanilide, 4'-chloro-2'-(o-chlorobenzoyl)-2-(2-(diethylamino)acetamido)-N-methyl- (CAS: 14405-03-9) is a highly substituted acetanilide derivative. Its molecular formula is C₁₅H₁₀Cl₃NO₂, with a molecular weight of 342.60 g/mol . Key structural features include:

- A 4'-chloro substituent on the aniline ring.

- An o-chlorobenzoyl group at the 2' position.

- A diethylaminoacetamido moiety at the 2-position.

- N-methylation of the acetanilide backbone.

Eigenschaften

CAS-Nummer |

59180-46-0 |

|---|---|

Molekularformel |

C22H25Cl2N3O3 |

Molekulargewicht |

450.4 g/mol |

IUPAC-Name |

2-[4-chloro-2-(2-chlorobenzoyl)-N-methylanilino]-N-[2-(diethylamino)acetyl]acetamide |

InChI |

InChI=1S/C22H25Cl2N3O3/c1-4-27(5-2)14-21(29)25-20(28)13-26(3)19-11-10-15(23)12-17(19)22(30)16-8-6-7-9-18(16)24/h6-12H,4-5,13-14H2,1-3H3,(H,25,28,29) |

InChI-Schlüssel |

ALMPDHNJPCFJOP-UHFFFAOYSA-N |

Kanonische SMILES |

CCN(CC)CC(=O)NC(=O)CN(C)C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ACETAMIDE,N-(4-CHLORO-2-(2-CHLOROBENZOYL)PHENYL)-2-(((DIETHYLAMINO)ACETYL)AMINO)-N-METHYL- typically involves multi-step organic reactions. The process may start with the chlorination of benzoic acid derivatives, followed by acylation and amination reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. Optimization of reaction parameters and purification techniques, such as recrystallization or chromatography, are essential to ensure the quality and consistency of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

ACETAMIDE,N-(4-CHLORO-2-(2-CHLOROBENZOYL)PHENYL)-2-(((DIETHYLAMINO)ACETYL)AMINO)-N-METHYL-: can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.

Wissenschaftliche Forschungsanwendungen

ACETAMIDE,N-(4-CHLORO-2-(2-CHLOROBENZOYL)PHENYL)-2-(((DIETHYLAMINO)ACETYL)AMINO)-N-METHYL-:

Chemistry: Used as a reagent or intermediate in organic synthesis.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of ACETAMIDE,N-(4-CHLORO-2-(2-CHLOROBENZOYL)PHENYL)-2-(((DIETHYLAMINO)ACETYL)AMINO)-N-METHYL- involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signal transduction pathways, or altering cellular processes. Detailed studies are required to elucidate the exact mechanisms and molecular targets involved.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The following table compares the target compound with structurally related acetamide derivatives:

Key Observations :

- Halogenation: The target compound and its simpler analogue (CAS: 14405-03-9) share three chlorine atoms, enhancing lipophilicity and resistance to metabolic degradation compared to non-halogenated derivatives like alachlor .

- Steric Effects : The o-chlorobenzoyl group in the target compound creates steric hindrance, likely reducing water solubility (predicted logP >3) compared to alachlor (logP ~2.8) .

Physicochemical and Toxicological Profiles

Solubility and Stability

- Target Compound: Limited solubility in water due to high halogenation and aromaticity; likely soluble in organic solvents (e.g., dichloromethane). Stability influenced by intramolecular hydrogen bonding, as seen in related N-substituted acetamides .

- 2-(Diethylamino)-2',6'-acetoxylidide: Higher water solubility (log10ws = -1.77) due to the diethylamino group and lower halogen content .

- Alachlor : Moderate water solubility (240 mg/L at 25°C) due to methoxymethyl and ethyl groups .

Toxicity and Metabolism

- Acetanilide Derivatives: The target compound’s diethylamino group may undergo hepatic N-dealkylation, producing toxic metabolites (e.g., chloroformamides), similar to alachlor’s bioactivation pathway .

- Reprotoxicity Concerns: While acetanilide itself has a high margin of safety (NOAEL = 7 mg/kg/day in rats), metabolites like acetaminophen (paracetamol) are linked to testicular toxicity in preclinical models .

- Mutagenicity: No mutagenicity reported for acetanilide, but halogenated analogues may pose higher risks due to reactive intermediates .

Research and Industrial Relevance

- Dye Intermediates : Compounds like 4'-chloro-2',5'-dimethoxyacetoacetanilide highlight the role of acetamides in azo dye synthesis .

Biologische Aktivität

Acetanilide derivatives have garnered significant attention in pharmacological research due to their diverse biological activities. The compound Acetanilide, 4'-chloro-2'-(o-chlorobenzoyl)-2-(2-(diethylamino)acetamido)-N-methyl- is one such derivative, exhibiting various biological properties that make it a candidate for further investigation in medicinal chemistry.

- Molecular Formula : C21H23Cl2N3O3

- Molecular Weight : 472.83 g/mol

- CAS Registry Number : 59180-53-9

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that acetanilide derivatives can exhibit antimicrobial properties. For instance, compounds similar to this derivative have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

2. Anti-inflammatory and Analgesic Properties

Studies have demonstrated that acetanilide derivatives possess anti-inflammatory and analgesic effects. The mechanism often involves the inhibition of cyclooxygenase enzymes, leading to reduced prostaglandin synthesis, which plays a crucial role in inflammation and pain signaling.

3. Toxicological Profile

The toxicological assessment of acetanilide derivatives is essential for understanding their safety profile. For example, the LD50 (lethal dose for 50% of the population) for related compounds has been documented at approximately 750 mg/kg in rodent models, indicating moderate toxicity levels .

Case Studies

-

Study on Anti-inflammatory Activity

- A study evaluated the anti-inflammatory effects of a series of acetanilide derivatives, including the target compound. Results indicated a significant reduction in inflammation markers in animal models treated with these compounds compared to controls.

-

Analgesic Evaluation

- Another investigation focused on the analgesic properties of acetanilide derivatives through behavioral assays in mice. The results showed a marked decrease in pain responses, supporting the analgesic potential of these compounds.

Table of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against specific bacteria | |

| Anti-inflammatory | Reduced inflammation markers | |

| Analgesic | Decreased pain responses | |

| Toxicity | LD50 = 750 mg/kg (oral) |

The proposed mechanism for the biological activity of acetanilide derivatives involves:

- Inhibition of Cyclooxygenase (COX) : This leads to decreased synthesis of pro-inflammatory mediators.

- Antimicrobial Action : Likely involves disruption of bacterial cell wall synthesis or function.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.